![molecular formula C6H11NO4 B083139 5-Methyl DL-glutamate CAS No. 14487-45-7](/img/structure/B83139.png)
5-Methyl DL-glutamate
Overview
Description
5-Methyl DL-glutamate, also known as 2-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid. It is a methyl ester and a non-proteinogenic alpha-amino acid . The molecular formula of 5-Methyl DL-glutamate is C6H11NO4 .
Molecular Structure Analysis
The 5-Methyl DL-glutamate molecule contains a total of 21 bonds. There are 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Scientific Research Applications
Diabetes Research
“H-DL-GLU(OME)-OH” is associated with high-density lipoprotein cholesterol (HDL-C) and glycosylated hemoglobin in diabetic patients . It’s used in research to understand the relationship between HDL-C and glycosylated hemoglobin in adult diabetic patients .
Lipid Ratio Analysis
The compound is used in studies investigating lipid ratios in patients with abnormal glucose tolerance status . It helps in understanding the predictive values of lipid ratios in prediabetes .
Depression Research
“5-Methyl DL-glutamate” is used in research related to depression. It’s involved in the kynurenine pathway between inflammation and glutamate in the underlying etiopathology of depression .
Neuroinflammation Studies
This compound is used in studies examining cerebral glutamate regulation and receptor changes in perioperative neuroinflammation and cognitive dysfunction . It helps in understanding how glutamate handling and glutamatergic function are affected by neuroinflammation .
Neurodegenerative Disease Research
The compound is associated with the type 5 metabotropic glutamate receptor, mGlu 5, which is a potential therapeutic target for the treatment of several neurodegenerative diseases .
Chemical Industry Applications
“H-DL-GLU(OME)-OH” and its related compounds serve as feedstock for producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals. This indicates a move towards renewable sources for the chemical industry.
Safety And Hazards
While specific safety and hazards information for 5-Methyl DL-glutamate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Glutamate receptors are distributed widely in many tissues apart from the brain. Further studies are required to characterize these receptors with regard to their functional roles. Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
properties
IUPAC Name |
2-amino-5-methoxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28677-37-4 | |
Record name | Glutamic acid, 5-methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20859653 | |
Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl DL-glutamate | |
CAS RN |
14487-45-7, 1499-55-4 | |
Record name | 5-Methyl hydrogen glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5)-Methyl L-hydrogen glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl DL-glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1499-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl DL-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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